N-(tert-butoxycarbonyl)-N1-(4-isopropylphenyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(tert-butoxycarbonyl)-N1-(4-isopropylphenyl)glycinamide is a synthetic organic compound that belongs to the class of glycinamides. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and an isopropylphenyl group attached to the glycinamide backbone. This compound is often used in organic synthesis and medicinal chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butoxycarbonyl)-N1-(4-isopropylphenyl)glycinamide typically involves the following steps:
Protection of Glycine: Glycine is first protected with a tert-butoxycarbonyl (Boc) group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine (TEA).
Coupling Reaction: The protected glycine is then coupled with 4-isopropylaniline using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of glycine are protected with Boc groups using Boc2O and a base.
Automated Coupling: Automated systems are used to couple the protected glycine with 4-isopropylaniline, ensuring high efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(tert-butoxycarbonyl)-N1-(4-isopropylphenyl)glycinamide undergoes several types of chemical reactions, including:
Deprotection: The Boc group can be removed under acidic conditions using reagents like trifluoroacetic acid (TFA).
Substitution: The amide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Substitution: Various nucleophiles under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Major Products
Deprotection: Glycinamide and 4-isopropylaniline.
Substitution: Substituted glycinamides.
Oxidation and Reduction: Corresponding oxidized or reduced products.
Scientific Research Applications
N-(tert-butoxycarbonyl)-N1-(4-isopropylphenyl)glycinamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(tert-butoxycarbonyl)-N1-(4-isopropylphenyl)glycinamide involves its interaction with various molecular targets. The Boc group provides stability, while the glycinamide backbone allows for interactions with enzymes and receptors. The isopropylphenyl group enhances its hydrophobic interactions, making it a versatile compound in medicinal chemistry.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-butoxycarbonyl)-L-valinol
- N-(tert-butoxycarbonyl)-2-bromoaniline
- N-(tert-butoxycarbonyl)-L-tryptophan
Uniqueness
N-(tert-butoxycarbonyl)-N1-(4-isopropylphenyl)glycinamide is unique due to its specific combination of functional groups, which provide a balance of stability, reactivity, and hydrophobicity. This makes it particularly useful in synthetic and medicinal chemistry applications.
Properties
IUPAC Name |
tert-butyl N-[2-oxo-2-(4-propan-2-ylanilino)ethyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3/c1-11(2)12-6-8-13(9-7-12)18-14(19)10-17-15(20)21-16(3,4)5/h6-9,11H,10H2,1-5H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFQSCWHCWWHWFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.